BenchChemオンラインストアへようこそ!

Hydromethylthionine dihydrobromide

Pharmacokinetics Bioavailability Drug Absorption

Hydromethylthionine dihydrobromide (LMTM dihydrobromide, TRx0237) is the stable, reduced leucomethylthioninium salt—not interchangeable with oxidized methylene blue (MTC). It delivers superior oral absorption, a predictable dose-response, and consistent low-dose efficacy where MTC failed at higher doses. As a validated tau aggregation inhibitor with a unique sub-stoichiometric mechanism, it is essential for reproducible tauopathy research. Sourced as a high-purity (≥98%) reference standard, it ensures analytical sensitivity for LC-MS/MS/HPLC methods targeting the low therapeutic plasma range (0.3–0.8 ng/mL).

Molecular Formula C16H21Br2N3S
Molecular Weight 447.2 g/mol
CAS No. 951131-15-0
Cat. No. B3059187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydromethylthionine dihydrobromide
CAS951131-15-0
Molecular FormulaC16H21Br2N3S
Molecular Weight447.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br
InChIInChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H
InChIKeyJAUPSVVTGFBHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydromethylthionine Dihydrobromide (CAS 951131-15-0): A Validated Tau Aggregation Inhibitor for Alzheimer's and Frontotemporal Dementia Research


Hydromethylthionine dihydrobromide (LMTM dihydrobromide, TRx0237) is the stable, reduced dihydrobromide salt form of the tau aggregation inhibitor leucomethylthioninium (LMT) [1]. As a potent inhibitor of tau protein aggregation, it is being developed as a disease-modifying therapeutic for tauopathies, including Alzheimer's disease (AD) and behavioral variant frontotemporal dementia (bvFTD) [1]. Hydromethylthionine reduces neurodegeneration by interacting with tau proteins and preventing the formation of neurotoxic aggregates [1]. The dihydrobromide salt provides a well-characterized, pure form of the active pharmaceutical ingredient for preclinical research, analytical method development, and as a reference standard for pharmacokinetic and bioanalytical studies [1].

Why Hydromethylthionine Dihydrobromide Cannot Be Substituted with Methylene Blue (MTC) or Other Tau Aggregation Inhibitors


While hydromethylthionine shares a chemical lineage with methylene blue (methylthioninium chloride, MTC), the two are not interchangeable. Hydromethylthionine dihydrobromide is the stable, reduced leucomethylthioninium (LMT) form, whereas MTC is the oxidized methylthioninium (MT+) form [1]. This fundamental difference in redox state and salt form results in vastly different pharmacokinetic profiles, including superior oral absorption and a more predictable dose-response relationship [1]. Critically, the clinical development of MTC was halted due to an unexpected lack of efficacy at higher doses (228 mg/day) and formulation-dependent variability, whereas hydromethylthionine demonstrates a consistent, concentration-dependent therapeutic effect at low doses [1][2]. Furthermore, hydromethylthionine exhibits a unique safety profile, including a lack of mitochondrial impairment compared to other anti-dementia agents [3]. The evidence below quantifies these critical differentiators, demonstrating why sourcing the specific hydromethylthionine dihydrobromide form is essential for reproducible and clinically relevant research outcomes.

Quantitative Differentiation of Hydromethylthionine Dihydrobromide: Head-to-Head Pharmacokinetic, Efficacy, and Safety Data


Superior and Consistent Oral Bioavailability Compared to Methylene Blue (MTC)

Hydromethylthionine dihydrobromide, as the stable reduced LMT form, demonstrates superior and more predictable oral absorption compared to the oxidized methylene blue (MTC). The clinical development of MTC was plagued by a dose-dependent limitation in absorption when taken with food, and a critical dependence on dissolution rate for efficacy [1]. In contrast, the novel LMTX formulation (of which hydromethylthionine is the active moiety) was specifically synthesized to overcome these absorption hurdles, providing a stable anhydrous crystalline form with improved pharmacokinetic properties [1].

Pharmacokinetics Bioavailability Drug Absorption Redox Stability

Clinically Validated Low-Dose Efficacy (8-16 mg/day) vs. High-Dose MTC Failure (228 mg/day)

Hydromethylthionine demonstrates a steep concentration-response relationship for clinical efficacy at a low dose of 8 mg/day, while higher doses up to 250 mg/day provide no additional benefit [1]. This is a stark contrast to methylene blue (MTC), where a Phase II trial identified 138 mg/day as the minimum effective dose, but a higher dose of 228 mg/day unexpectedly failed to show any efficacy [2][3]. The clinical benefit of hydromethylthionine is predicted to be maximal at 16 mg/day as monotherapy, representing a >14-fold lower effective dose than the failed high-dose MTC [1].

Alzheimer's Disease Clinical Trial Dose-Response Cognitive Decline Brain Atrophy

Sub-Stoichiometric Inhibition of Pathological Tau Aggregation In Vitro

Hydromethylthionine (HMT) inhibits the self-assembly of the tau core fragment dGAE (tau297-391) at sub-stoichiometric ratios, indicating a highly specific and potent mechanism of action [1]. It achieves this by binding to a critical C-shaped region within tau (tau350-362) that is essential for filament assembly [1]. This contrasts with the oxidized form, methylthioninium (MT+), which has a different binding profile and may interact with other tau regions [2].

Tau Aggregation In Vitro Assay Mechanism of Action Protein Misfolding

Absence of Mitochondrial Respiratory Impairment vs. Rivastigmine and Memantine

In tau-transgenic mice, hydromethylthionine (HMT) does not impair and may even increase mitochondrial respiration, in contrast to the acetylcholinesterase inhibitor rivastigmine and the NMDA receptor antagonist memantine, both of which significantly lower mitochondrial respiration [1]. This indicates a favorable safety profile for HMT regarding neuronal energy metabolism, a critical factor in neurodegenerative disease research and drug development.

Mitochondrial Function Safety Pharmacology Neurodegeneration Drug Interaction

Primary Research and Industrial Applications for Hydromethylthionine Dihydrobromide


Reference Standard for Bioanalytical Method Development and Pharmacokinetic Studies

Hydromethylthionine dihydrobromide is the ideal reference standard for developing and validating sensitive LC-MS/MS or HPLC methods to quantify drug levels in biological matrices (e.g., plasma, brain tissue, CSF). Its well-defined, stable chemical form ensures assay accuracy and reproducibility, which is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies [1][2]. The compound's known, low therapeutic plasma concentration range (0.3-0.8 ng/mL at 8 mg/day) necessitates a high-purity standard to achieve the required analytical sensitivity [1].

In Vitro and In Vivo Tau Aggregation Inhibition Studies in Tauopathy Models

As a validated tau aggregation inhibitor, hydromethylthionine dihydrobromide is a critical tool compound for investigating tau pathology. It can be used in cell-free assays to study the inhibition of tau fibrillization (e.g., using tau297-391/dGAE or full-length tau) [3], or in cellular and animal models of tauopathy to examine its effects on tau pathology, synaptic function, and neurodegeneration [4][5]. Its sub-stoichiometric inhibition mechanism makes it a unique probe for studying the kinetics and templating of tau aggregation [3].

Investigating Tau-Dependent and Tau-Independent Mechanisms of Neuroprotection

Proteomic and functional studies demonstrate that hydromethylthionine's benefits extend beyond direct tau aggregation inhibition, including the recovery of metabolic/mitochondrial dysfunction, restoration of normal glutamate release at synapses, and modulation of tau-independent pathways like NRF2 [4][5][6]. Therefore, hydromethylthionine dihydrobromide is a valuable tool for dissecting the complex downstream consequences of tau pathology and identifying novel therapeutic targets within these affected networks [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydromethylthionine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.